molecular formula C12H14FNO2 B15224514 Methyl (r)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

Methyl (r)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

Cat. No.: B15224514
M. Wt: 223.24 g/mol
InChI Key: PHLYYRVFFGPBHL-LLVKDONJSA-N
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Description

Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes a fluorinated naphthalene ring system and an amino group, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Fluorination: Introduction of the fluorine atom into the naphthalene ring system using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: Introduction of the amino group through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.

    Esterification: Formation of the methyl ester group through esterification of the carboxylic acid intermediate using methanol and a catalyst like sulfuric acid or hydrochloric acid.

    Hydrochloride Formation: Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Thiols, amines, alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.

    Pharmaceuticals: The compound can be used in the development of new pharmaceuticals with improved efficacy and safety profiles.

    Industrial Chemistry: It is used as a building block in the synthesis of complex organic molecules for various industrial applications, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    Methyl ®-5-amino-3-bromo-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride: Similar structure but with a bromine atom instead of fluorine.

    Methyl ®-5-amino-3-iodo-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in Methyl ®-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins compared to its halogenated analogs. These properties make it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

methyl (5R)-5-amino-3-fluoro-5,6,7,8-tetrahydronaphthalene-1-carboxylate

InChI

InChI=1S/C12H14FNO2/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3/t11-/m1/s1

InChI Key

PHLYYRVFFGPBHL-LLVKDONJSA-N

Isomeric SMILES

COC(=O)C1=CC(=CC2=C1CCC[C@H]2N)F

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCCC2N)F

Origin of Product

United States

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